molecular formula C16H12ClNO3S B2462353 8-Benzyloxyquinoline-5-sulfonyl chloride CAS No. 1342646-77-8

8-Benzyloxyquinoline-5-sulfonyl chloride

Cat. No. B2462353
CAS RN: 1342646-77-8
M. Wt: 333.79
InChI Key: AUDWAMZRFOGIRV-UHFFFAOYSA-N
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Description

8-Benzyloxyquinoline-5-sulfonyl chloride is a sulfonic acid derivative of quinoline, a heterocyclic aromatic organic compound . It has a molecular weight of 333.79 .


Molecular Structure Analysis

The molecular formula of 8-Benzyloxyquinoline-5-sulfonyl chloride is C16H12ClNO3S . The InChI code is 1S/C16H12ClNO3S/c17-22(19,20)15-9-8-14(16-13(15)7-4-10-18-16)21-11-12-5-2-1-3-6-12/h1-10H,11H2 .

Scientific Research Applications

Synthesis and Characterization of Coordination Compounds

8-Benzyloxyquinoline-5-sulfonyl chloride is involved in the synthesis of coordination compounds with metals such as Ni(II) and Zn(II). The reaction between 8-aminoquinoline and various sulfonyl chlorides in a basic medium forms sulfonamides, which subsequently react with Ni(II) and Zn(II) salts to form coordination compounds. These complexes exhibit specific stoichiometry (e.g., NiL2, ZnL2) and are characterized by unique structural configurations. For instance, Ni(II) complexes show an octahedral environment with sulfonamides acting as bidentate ligands, while Zn(II) complexes exhibit a distorted tetrahedral environment. The spectral and magnetic properties of these compounds have been explored, highlighting their potential in various scientific domains (Macías et al., 2002) (Macías et al., 2003).

Catalyzed Sulfonylation Reactions

8-Benzyloxyquinoline-5-sulfonyl chloride plays a crucial role in catalyzed sulfonylation reactions. It is instrumental in the copper-catalyzed C5-regioselective CH sulfonylation of 8-aminoquinoline scaffolds. This process utilizes inexpensive catalysts like CuI and readily available aryl sulfonyl chlorides as sulfonylation reagents, resulting in the production of sulfones with moderate to good yield. Such reactions have broad substrate scope and have been applied in the synthesis of potential fluorinated PET radioligands, among other compounds. Furthermore, these reactions have been shown to undergo a radical process, adding to their utility in various chemical synthesis processes (Li et al., 2016).

Photoluminescence Studies

The compound is also used in the preparation of materials for photoluminescence studies. For example, 8-Hydroxyquinoline (8-HQ) is attached to mesoporous silica through sulfonamide bond formation with 8-hydroxyquinoline-5-sulfonyl chloride. This process is followed by the covalent bonding of aluminum complexes of 8-HQ, resulting in materials characterized by various methods including powder X-ray diffraction, nitrogen adsorption–desorption, and fluorescence spectra. The emission spectra of grafted 8-HQ and its complexes have been extensively studied, indicating the compound's potential in the field of material science and photoluminescence (Badiei et al., 2011).

properties

IUPAC Name

8-phenylmethoxyquinoline-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c17-22(19,20)15-9-8-14(16-13(15)7-4-10-18-16)21-11-12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDWAMZRFOGIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyloxyquinoline-5-sulfonyl chloride

CAS RN

1342646-77-8
Record name 8-(benzyloxy)quinoline-5-sulfonyl chloride
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